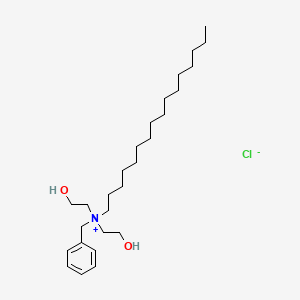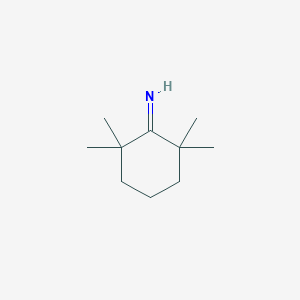
2,2,6,6-Tetramethylcyclohexan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethylcyclohexan-1-imine is an organic compound with the molecular formula C10H19N. It is a derivative of cyclohexane, characterized by the presence of four methyl groups at positions 2 and 6, and an imine group at position 1. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylcyclohexan-1-imine typically involves the reaction of 2,2,6,6-tetramethylcyclohexanone with ammonia or primary amines under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal oxide or acid, to facilitate the formation of the imine group. The reaction conditions often include elevated temperatures and controlled pH levels to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out using continuous-flow processes. This method involves the use of a micro fixed-bed reactor packed with a catalyst, such as 5% Pt/C, to enhance the reaction rate and efficiency. The starting materials, such as 2,2,6,6-tetramethylcyclohexanone and ammonia, are mixed and passed through the reactor under controlled temperature and pressure conditions to produce the desired imine compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,6,6-Tetramethylcyclohexan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The imine can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the imine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in the presence of solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles, such as halides or alkoxides, can be used in substitution reactions, often under mild conditions to prevent decomposition of the compound.
Major Products Formed: The major products formed from these reactions include amines, oxides, and substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethylcyclohexan-1-imine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 2,2,6,6-Tetramethylcyclohexan-1-imine involves its interaction with various molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes and other proteins, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target and context. The compound’s unique structure allows it to selectively bind to certain molecular targets, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
- 2,2,6,6-Tetramethylpiperidine
- 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde
- 2,2,6,6-Tetramethyl-4-piperidone
Comparison: Compared to these similar compounds, 2,2,6,6-Tetramethylcyclohexan-1-imine is unique due to its imine functional group, which imparts distinct chemical reactivity and stability. While 2,2,6,6-Tetramethylpiperidine and 2,2,6,6-Tetramethyl-4-piperidone are also derivatives of cyclohexane, they lack the imine group, resulting in different chemical properties and applications. The presence of the imine group in this compound allows for specific interactions with molecular targets, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
64273-89-8 |
|---|---|
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
2,2,6,6-tetramethylcyclohexan-1-imine |
InChI |
InChI=1S/C10H19N/c1-9(2)6-5-7-10(3,4)8(9)11/h11H,5-7H2,1-4H3 |
InChI-Schlüssel |
AETKULCELFYDLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1=N)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


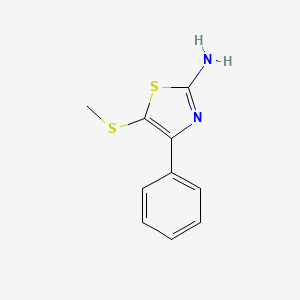
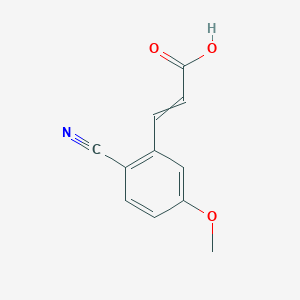
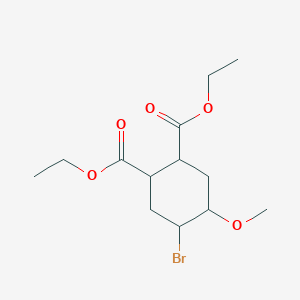

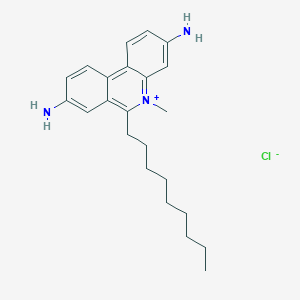
![Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone](/img/structure/B14493184.png)
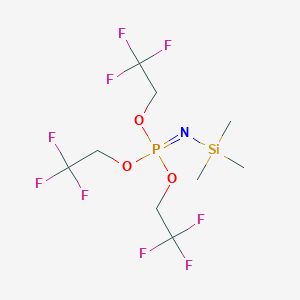
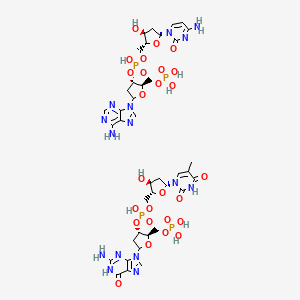
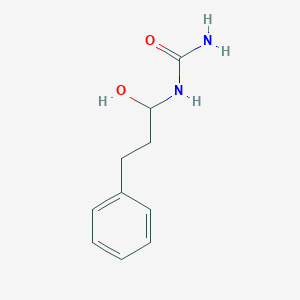
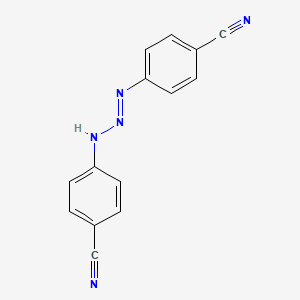
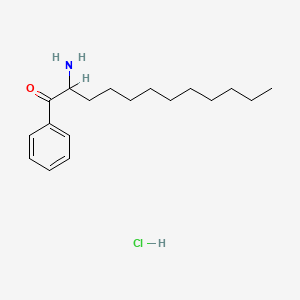

![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
